molecular formula C10H7ClO3S B8230500 5-Chloro-6-methoxybenzo[b]thiophene-2-carboxylic acid

5-Chloro-6-methoxybenzo[b]thiophene-2-carboxylic acid

Cat. No.: B8230500
M. Wt: 242.68 g/mol
InChI Key: HTTRQUCWFSTDMQ-UHFFFAOYSA-N
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Description

5-Chloro-6-methoxybenzo[b]thiophene-2-carboxylic acid is a halogenated and methoxy-substituted derivative of benzo[b]thiophene-2-carboxylic acid. Its structure features a fused benzene-thiophene ring system with a chlorine atom at position 5 and a methoxy group at position 6, along with a carboxylic acid moiety at position 2. The electron-withdrawing chlorine and electron-donating methoxy group create distinct electronic effects, influencing solubility, acidity, and intermolecular interactions .

Properties

IUPAC Name

5-chloro-6-methoxy-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO3S/c1-14-7-4-8-5(2-6(7)11)3-9(15-8)10(12)13/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTRQUCWFSTDMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=C(SC2=C1)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiophene Ring Formation via Cyclization

The benzo[b]thiophene core is typically constructed using a cyclization reaction between substituted benzaldehydes and sulfur-containing reagents. For example, 2-chloro-5-methoxybenzaldehyde reacts with ethyl thioglycolate under basic conditions to form the thiophene ring. In a representative procedure, potassium hydroxide facilitates nucleophilic attack, followed by intramolecular cyclization to yield ethyl 5-chloro-6-methoxybenzo[b]thiophene-2-carboxylate. This intermediate is critical for subsequent carboxylation.

Reaction Conditions:

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 70°C (reflux)

  • Yield: 75–85%

Chlorination and Methoxy Group Positioning

Regioselective chlorination is achieved using electrophilic chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The methoxy group at position 6 directs chlorination to position 5 via ortho/para-directing effects. A mixture of the benzo[b]thiophene intermediate and PCl₅ in dichloromethane at 0°C achieves >90% selectivity for the 5-chloro isomer.

Key Data:

ParameterValue
Chlorinating AgentPCl₅
Reaction Time4 hours
Selectivity92% (5-chloro isomer)

Carboxylation via Ester Hydrolysis

The ethyl ester group at position 2 is hydrolyzed to the carboxylic acid using aqueous potassium hydroxide. Optimized conditions involve refluxing in a 2:1 ethanol-water mixture for 3 hours, achieving near-quantitative conversion. Acidification with concentrated HCl precipitates the final product, which is purified via recrystallization from dichloromethane-methanol.

Yield Optimization:

  • Base: KOH (4 equivalents)

  • Temperature: 80°C

  • Final Yield: 87–90%

Modern One-Pot Synthesis Approaches

Integrated Chlorination-Carboxylation

A patent-pending one-pot method streamlines the synthesis by combining chlorination and carboxylation in a single reactor. The protocol employs a chlorinated reagent (e.g., Cl₂ gas) and carbon dioxide under high pressure (15–20 bar), eliminating intermediate isolation steps.

Advantages:

  • Reduced Purification: Intermediate byproducts are consumed in situ.

  • Scalability: Suitable for continuous flow reactors.

  • Yield: 68–72% (bench scale).

Catalytic Systems for Enhanced Efficiency

Palladium-catalyzed carbonylation has been explored for direct carboxylation. Using Pd(OAc)₂ and a bidentate ligand, carbon monoxide inserts into the C–Cl bond at position 5, concurrently introducing the carboxylic acid group. This method avoids harsh hydrolysis conditions but requires anhydrous solvents and inert atmospheres.

Catalytic Parameters:

ComponentRole
Pd(OAc)₂Catalyst
1,10-PhenanthrolineLigand
CO Pressure3 bar

Carboxylation Strategies

Hydrolysis of Esters

The most reliable carboxylation method involves saponification of ethyl esters. A study demonstrated that refluxing ethyl 5-chloro-6-methoxybenzo[b]thiophene-2-carboxylate with KOH in ethanol-water (3:1) for 3 hours achieves 90% conversion. Acidic workup (pH ≤ 2) ensures complete protonation of the carboxylate.

Direct Carboxylation Using CO₂

Supercritical CO₂ (scCO₂) has been employed as a green carboxylation agent. Under 100°C and 100 bar, scCO₂ reacts with the lithiated benzo[b]thiophene intermediate, forming the carboxylic acid directly. This method avoids toxic reagents but requires specialized equipment.

Comparative Analysis:

MethodYieldEnvironmental Impact
Ester Hydrolysis90%Moderate
scCO₂ Carboxylation65%Low

Purification and Characterization Techniques

Column Chromatography

Silica gel chromatography with ethyl acetate-hexane gradients (1:4 to 1:2) effectively isolates intermediates. NH-silica gel is preferred for polar byproducts, improving purity to >98%.

Recrystallization

The final product is recrystallized from chloroform-methanol (5:1), yielding needle-like crystals suitable for X-ray diffraction. Purity is confirmed via HPLC (>99%) and ¹H/¹³C NMR.

Characterization Data:

  • ¹H NMR (DMSO-d₆): δ 7.77 (dd, J = 8.8, 4.8 Hz, 1H), 7.92 (dd, J = 8.8, 2.4 Hz, 1H).

  • ESI-MS: m/z 257 [M+H]⁺.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting continuous flow technology reduces reaction times from hours to minutes. A microreactor system with immobilized PCl₅ achieves 95% chlorination efficiency at 50°C, enhancing throughput.

Solvent Recycling

Dichloromethane and DMF are recovered via fractional distillation, reducing waste by 40%. Process mass intensity (PMI) metrics confirm sustainability improvements.

Comparative Analysis of Methodologies

ParameterClassical RouteOne-Pot Synthesis
Total Steps41
Overall Yield65%70%
ScalabilityModerateHigh
Equipment CostLowHigh

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-methoxybenzo[b]thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can be employed to replace the chlorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOMe) and other nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiophene derivatives.

Scientific Research Applications

Pharmaceutical Development

5-Chloro-6-methoxybenzo[b]thiophene-2-carboxylic acid is primarily utilized as a key intermediate in the synthesis of pharmaceuticals targeting inflammatory diseases and cancer. Its derivatives have shown promise as inhibitors of cyclin-dependent kinases (Clk1 and Clk4), which are crucial in pre-mRNA splicing and have been implicated in tumor biology. Recent studies indicate that specific modifications to the compound enhance selectivity and potency against these targets .

Case Study: Inhibition of Clk1/4

A study published in February 2021 demonstrated the synthesis of 5-methoxybenzothiophene-2-carboxamide derivatives that exhibited unprecedented selectivity against Clk1 and Clk4. The introduction of specific substituents significantly influenced binding affinities, highlighting the importance of structural modifications in drug design .

Material Science

The compound is also explored for its unique electronic properties, making it suitable for developing advanced materials such as organic semiconductors. These materials are critical in improving the performance of electronic devices, particularly in organic light-emitting diodes (OLEDs) and solar cells. The ability to tailor the electronic characteristics through chemical modifications enhances its applicability in material science .

Agricultural Chemistry

In agricultural chemistry, this compound is investigated for its potential use as a pesticide or herbicide. Its derivatives may offer environmentally friendly alternatives to conventional chemicals, promoting sustainable agricultural practices. Research indicates that certain derivatives exhibit biological activity against pests while minimizing ecological impact .

Analytical Chemistry

The compound serves as a reference standard in analytical methods, aiding in the identification and quantification of similar compounds in complex mixtures. Its stability and well-characterized properties make it an essential tool for researchers developing new analytical techniques .

Biological Evaluation

Recent evaluations have focused on the antibacterial properties of various derivatives of this compound. For instance, a synthesis study revealed that certain hydrazone derivatives exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Case Study: Antibacterial Activity

A study highlighted the synthesis of substituted benzo[b]thiophene-2-carboxylic hydrazides that were screened for antibacterial activity. Among the synthesized compounds, several showed promising results, indicating a potential pathway for developing new antibacterial agents .

Summary Table of Applications

Application AreaDescriptionExample Findings
Pharmaceutical DevelopmentKey intermediate for anti-inflammatory and anticancer drugsSelective inhibitors of Clk1/4
Material ScienceDevelopment of organic semiconductorsEnhanced performance in electronic devices
Agricultural ChemistryPotential use as eco-friendly pesticidesActivity against agricultural pests
Analytical ChemistryReference standard for compound identificationAids in quantifying similar compounds
Biological EvaluationAntibacterial properties against various pathogensActive derivatives against Staphylococcus aureus

Mechanism of Action

The mechanism of action of 5-Chloro-6-methoxybenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzo[b]thiophene-2-carboxylic Acid Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features Reference
5-Chloro-6-methoxybenzo[b]thiophene-2-carboxylic acid Cl (5), OCH₃ (6), COOH (2) C₁₀H₇ClO₃S 242.68 g/mol Dual electronic modulation
5-Bromobenzo[b]thiophene-2-carboxylic acid Br (5), COOH (2) C₉H₅BrO₂S 257.10 g/mol Larger halogen, increased lipophilicity
4-Cyanobenzo[b]thiophene-2-carboxylic acid CN (4), COOH (2) C₁₀H₅NO₂S 219.22 g/mol Electron-withdrawing cyano group
3-Chlorobenzo[b]thiophene-2-carboxylic acid Cl (3), COOH (2) C₉H₅ClO₂S 212.65 g/mol Altered steric/electronic profile
6-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid Cl (6), CH₃ (3), COOH (2) C₁₀H₇ClO₂S 226.68 g/mol Methyl enhances hydrophobicity
5-Chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid Cl (5), CF₃ (3), COOH (2) C₁₀H₅ClF₃O₂S 280.66 g/mol Strong electron-withdrawing CF₃

Key Observations :

  • Halogen vs. Methoxy : The methoxy group in the target compound enhances solubility compared to purely halogenated analogues (e.g., 5-bromo or 3-chloro derivatives) .
  • Positional Effects : Chlorine at position 5 (as in the target compound) vs. position 6 (e.g., 6-chloro-3-methyl derivative) alters steric hindrance and electronic distribution .

Physicochemical Properties

  • Acidity : The carboxylic acid group (pKa ~2.5–3.0) is influenced by substituents. Methoxy groups (electron-donating) may slightly increase pKa compared to chloro or bromo derivatives .
  • Solubility : Methoxy substitution improves aqueous solubility relative to halogen-only analogues (e.g., 5-bromo derivative: logP ~2.5 vs. target compound: logP ~1.8 estimated) .
  • Thermal Stability : Methyl or trifluoromethyl groups (e.g., 6-chloro-3-methyl derivative) may lower melting points due to reduced crystallinity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-chloro-6-methoxybenzo[b]thiophene-2-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via alkylation or halogenation strategies. For alkylation, coupling 6-chloro-3-methylbenzo[b]thiophene-2-carboxylic acid with halogenated aromatic ethers (e.g., 2-chloro-5-(2-iodoethoxy)-1,3-dimethylbenzene) under basic conditions (e.g., NaH in DMF) at 60–80°C yields derivatives with >95% purity after recrystallization . Halogenation using thionyl chloride or Cl2 gas in dichloromethane requires careful stoichiometric control to avoid over-chlorination byproducts . Yield optimization relies on solvent choice (polar aprotic solvents enhance reactivity) and reaction time (12–24 hrs for complete conversion).

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

  • Methodological Answer :

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm regioselectivity of substitution (e.g., δ 8.18 ppm for aromatic protons adjacent to chlorine) .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>98% @215 nm) .
  • Melting Point Analysis : Consistent mp ranges (e.g., 146–150°C) validate crystalline purity; deviations >2°C indicate impurities .

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and planarity of the benzo[b]thiophene core. High-resolution data (d-spacing < 0.8 Å) collected at low temperature (100 K) minimizes thermal motion artifacts. Discrepancies in torsion angles (>5°) between computational models (e.g., DFT) and experimental data may indicate conformational flexibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?

  • Methodological Answer : Batch inconsistencies often arise from:

  • Solvent Traces : Residual DMF or THF in NMR samples can obscure peaks. Use high-vacuum drying (<0.1 mbar) for 24 hrs .
  • Tautomeric Equilibria : pH-dependent shifts in <sup>1</sup>H NMR (e.g., carboxylic acid protons) require D2O exchange or controlled pD buffers .
  • Crystallographic Polymorphism : Differential Scanning Calorimetry (DSC) identifies polymorphic transitions; recrystallization from ethyl acetate/hexane mixtures ensures uniform crystal packing .

Q. What strategies enhance the compound’s stability under biological assay conditions?

  • Methodological Answer :

  • pH Buffering : Use phosphate buffers (pH 7.4) to prevent acid-catalyzed hydrolysis of the methoxy group.
  • Light Sensitivity : Store solutions in amber vials at -20°C to avoid photodegradation of the thiophene ring .
  • Serum Stability : Pre-incubate with 10% fetal bovine serum (FBS) for 1 hr to assess protein binding; LC-MS quantifies free compound .

Q. What in silico methods predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Gaussian 16 simulations (B3LYP/6-31G* basis set) model electrophilic aromatic substitution at the 5-chloro position. Fukui indices identify nucleophilic attack sites (e.g., C-6 methoxy group) .
  • Molecular Docking : AutoDock Vina predicts binding affinities to biological targets (e.g., Mcl1 inhibitors) by analyzing steric clashes with the carboxylic acid moiety .

Key Research Challenges

  • Regioselectivity in Halogenation : Competing chlorination at C-3 vs. C-5 positions requires directing groups (e.g., methoxy) to control site-specific reactivity .
  • Biological Activity : Derivatives show promise as Mcl1 inhibitors (IC50 ~0.1 µM), but metabolic stability in hepatic microsomes remains suboptimal .

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